3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl, methyl, and nitrophenyl groups attached to the isoxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolecarboxamide: Lacks the nitrophenyl group.
3-(2-Chlorophenyl)-5-Methyl-N-(4-Nitrophenyl)-4-Isoxazolecarboxamide: Has a different position of the nitrophenyl group.
3-(2-Chlorophenyl)-5-Methyl-N-(3-Methoxyphenyl)-4-Isoxazolecarboxamide: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of both chlorophenyl and nitrophenyl groups in 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClN3O4 |
---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)13-7-2-3-8-14(13)18)17(22)19-11-5-4-6-12(9-11)21(23)24/h2-9H,1H3,(H,19,22) |
InChI Key |
NUSJHFVOLFSBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.